molecular formula C10H9NO B027489 3-(Furan-2-yl)aniline CAS No. 102269-42-1

3-(Furan-2-yl)aniline

Cat. No. B027489
M. Wt: 159.18 g/mol
InChI Key: SLNKACMTMZYMNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of derivatives related to "3-(Furan-2-yl)aniline" has been explored in multiple studies. One significant method involves a one-pot multi-component synthesis using aniline derivatives, catalyzed by substances like tetra-n-butylammonium bisulfate. This facilitates the creation of furan-2(5H)-one derivatives under mild conditions, highlighting an efficient synthetic route for compounds related to "3-(Furan-2-yl)aniline" (Doostmohammadi et al., 2013).

Molecular Structure Analysis

  • Infrared photodissociation spectra studies, paired with density functional theory calculations, have provided insights into the molecular structure of aniline-furan complexes. These studies reveal that these complexes can exhibit π-type or σ-type hydrogen bonds, offering a deeper understanding of the molecular interactions and structure in compounds like "3-(Furan-2-yl)aniline" (Honkawa et al., 2003).

Chemical Reactions and Properties

  • The reactivity of furan and aniline derivatives, akin to "3-(Furan-2-yl)aniline", involves various chemical reactions. For instance, the reaction between furan-2-carbaldehyde and aniline has been shown to yield complex compounds, demonstrating the versatile reactivity of these molecules (Lewis & Mulquiney, 1970).

Physical Properties Analysis

  • The physical properties of compounds like "3-(Furan-2-yl)aniline" are influenced by their molecular structure. Studies involving infrared spectra and structural analyses provide insights into their physical characteristics, such as bonding types and stability, which are crucial for understanding their behavior in different environments.

Chemical Properties Analysis

  • The chemical properties of "3-(Furan-2-yl)aniline" and related compounds are characterized by their reactions and the resulting products. The diverse range of reactions, including amination, Diels-Alder sequences, and cyclizations, highlights the compound's chemical versatility and potential applications in various fields of chemistry (Medimagh et al., 2008).

Scientific Research Applications

  • Formation of Birdcage Systems : It is used for its ability to form birdcage systems containing nine stereogenic centers (Giroux et al., 2009).

  • Synthesis of Furans and Butenolides : It plays a role in synthesizing furans, important in natural products like butenolides (Briel et al., 2009). This is echoed in another study which highlights its key role in the synthesis of these natural products (Briel et al., 2009).

  • Influence on Furan Oxidation : Aniline, a component of 3-(Furan-2-yl)aniline, enhances furan oxidation in methanolic solutions but inhibits it in reversed micellar solutions. This suggests a radical mechanism in its reaction (Miyoshi & Tomita, 1979) and (Miyoshi & Tomita, 1980).

  • Generation of Schiff Bases : It reacts with aromatic heterocyclic aldehydes to generate Schiff bases, useful in synthesizing oxazepine derivatives (Jirjees, 2022).

  • Synthesis of Furan-2(5H)-one Derivatives : It is used in one-pot synthesis methods for creating furan-2(5H)-one derivatives, demonstrating its versatility in chemical synthesis (Doostmohammadi et al., 2013) and (Nagarapu et al., 2012).

  • Antimicrobial Activity : It exhibits moderate to good antimicrobial activity against various bacterial strains, indicating its potential in biomedical applications (Sultan et al., 2021).

  • Corrosion Inhibition : 3-(Furan-2-yl)aniline shows good inhibition efficiency in 1 M HCl, demonstrating its utility in materials science, particularly for protecting copper surfaces (Issaadi et al., 2014).

  • Self-Healing Anticorrosion Coatings : Furan-functionalized aniline trimer based polymers, where 3-(Furan-2-yl)aniline can be a component, have shown high efficiency in self-healing anticorrosion applications (Chuo & Liu, 2017).

properties

IUPAC Name

3-(furan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNKACMTMZYMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400097
Record name 3-(furan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-yl)aniline

CAS RN

102269-42-1
Record name 3-(furan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Q Xiang, T Wu, C Zhang, C Wang, H Xu, Q Hu, J Hu… - Bioorganic …, 2023 - Elsevier
The bromodomain of CREB (cyclic-AMP response element binding protein) binding protein (CBP) is an epigenetic “reader” and plays a key role in transcriptional regulation. CBP …
Number of citations: 3 www.sciencedirect.com
M Nalli, L Di Magno, Y Wen, X Liu… - ACS Pharmacology & …, 2023 - ACS Publications
Despite intensive efforts, no inhibitors of the Wnt/β-catenin signaling pathway have been approved so far for the clinical treatment of cancer. We synthesized novel N-(heterocyclylphenyl…
Number of citations: 5 pubs.acs.org
山岡長寿 - 2019 - kyoto-phu.repo.nii.ac.jp
戦後, 日本の主要死亡原因や疾患構造が大きく変化し, 結核などの感染疾患から生活習慣病を中心とした疾患に変化してきた. 厚生労働省の 「平成 28 年人口動態統計月報年計 (概数) の概況」 1) …
Number of citations: 4 kyoto-phu.repo.nii.ac.jp

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